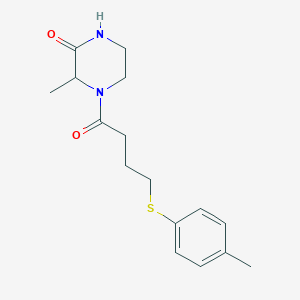

3-Methyl-4-(4-(p-tolylthio)butanoyl)piperazin-2-one

Description

Properties

IUPAC Name |

3-methyl-4-[4-(4-methylphenyl)sulfanylbutanoyl]piperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O2S/c1-12-5-7-14(8-6-12)21-11-3-4-15(19)18-10-9-17-16(20)13(18)2/h5-8,13H,3-4,9-11H2,1-2H3,(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHIRZWVEAFFYIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NCCN1C(=O)CCCSC2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(4-(p-tolylthio)butanoyl)piperazin-2-one typically involves the reaction of piperazine derivatives with p-tolylthio butanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and cost-effectiveness. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(4-(p-tolylthio)butanoyl)piperazin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the p-tolylthio group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of the corresponding alcohol or amine.

Substitution: Formation of new piperazine derivatives with different substituents.

Scientific Research Applications

3-Methyl-4-(4-(p-tolylthio)butanoyl)piperazin-2-one has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Methyl-4-(4-(p-tolylthio)butanoyl)piperazin-2-one involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted. The compound may also interact with cellular pathways, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

- 4-Methylpiperazine-2-one

- 4-(p-Tolylthio)butanoyl chloride

- N-Substituted piperazine derivatives

Uniqueness

3-Methyl-4-(4-(p-tolylthio)butanoyl)piperazin-2-one is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry.

Biological Activity

3-Methyl-4-(4-(p-tolylthio)butanoyl)piperazin-2-one is a chemical compound with the molecular formula and a molecular weight of 306.4 g/mol. It is characterized by a piperazine core, which is often associated with various biological activities, particularly in pharmacology and medicinal chemistry.

Research indicates that compounds with a piperazine moiety, such as this compound, may exhibit significant biological activities including:

- Antitumor Effects : Similar compounds have shown efficacy against various cancer cell lines, suggesting potential use in oncology. For instance, derivatives of piperazine have been reported to inhibit PARP1 (Poly (ADP-Ribose) Polymerase 1), which plays a crucial role in DNA repair mechanisms. This inhibition leads to increased apoptosis in cancer cells, as evidenced by increased CASPASE 3/7 activity in treated cells .

- Antimicrobial Properties : Piperazine derivatives have also demonstrated antimicrobial activity against Gram-positive bacteria, indicating that they may serve as potential therapeutic agents in treating infections .

Antitumor Activity

A study focusing on similar piperazine derivatives reported that compounds targeting PARP1 exhibited IC50 values comparable to established drugs like Olaparib. For example, one derivative showed an IC50 value of 18 µM against human breast cancer cells, demonstrating its potential as a lead compound for further development .

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| 5e | 18 | PARP1 Inhibition |

| Olaparib | 57.3 | PARP1 Inhibition |

Antimicrobial Activity

Another study highlighted the antimicrobial efficacy of piperazine derivatives against various bacterial strains. The minimum inhibitory concentration (MIC) values were reported to range from 1.49 to 5.95 µM for certain derivatives against Gram-positive bacteria, showcasing their potential utility in clinical settings .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of various piperazine derivatives compared to this compound:

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 3-Methyl-4-(4-(p-tolylthio)butanoyl)piperazin-2-one, and how can reaction conditions be optimized for high yield?

- Methodological Answer : Synthesis typically involves coupling a substituted butanoyl chloride with a piperazin-2-one precursor under anhydrous conditions. Key steps include:

- Amide bond formation : Use of coupling agents like HATU or DCC in DMF at 0–5°C to minimize side reactions.

- Thioether linkage introduction : Reaction of p-tolylthiol with a bromobutanoic acid intermediate via nucleophilic substitution (SN2) in the presence of K₂CO₃ .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol to achieve ≥95% purity.

- Optimization : Design of Experiments (DoE) can identify critical parameters (e.g., temperature, stoichiometry) for yield improvement .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : - and -NMR to verify substituent positions (e.g., methyl group at N3, p-tolylthio moiety).

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ ion at m/z 363.1567 for C₁₈H₂₂N₂O₂S) .

- X-ray crystallography : Resolve stereochemistry if chiral centers are present .

- Validation : Compare data with reference standards (e.g., pharmacopeial guidelines for piperazinone derivatives) .

Q. What in vitro assays are suitable for preliminary evaluation of the compound’s bioactivity?

- Methodological Answer :

- Enzyme inhibition assays : Test against targets like DPP-4 (dipeptidyl peptidase-4) using fluorogenic substrates (e.g., H-Gly-Pro-AMC) to measure IC₅₀ values .

- Cellular uptake studies : Use radiolabeled (e.g., ) compound in hepatocyte models to assess permeability .

- Receptor binding assays : Screen for interactions with GPCRs using competitive binding with known ligands .

Advanced Research Questions

Q. How do metabolic pathways of this compound differ across species, and what implications does this have for preclinical studies?

- Methodological Answer :

- In vitro metabolism : Incubate with liver microsomes/S9 fractions from human, rat, and dog models. Identify metabolites via LC-Orbitrap MS (e.g., hydroxylation at the piperazinone ring or sulfoxidation of the thioether group) .

- Species-specific differences : Human hepatocytes may show slower clearance compared to rodents due to UGT2B4 enzyme polymorphisms .

- Implications : Adjust dosing regimens in animal models to account for faster metabolism and avoid false negatives .

Q. What analytical strategies resolve contradictions in stability data for piperazinone derivatives under varying pH conditions?

- Methodological Answer :

- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions. Monitor degradation products via UPLC-PDA-MS .

- pH-solubility profiling : Use shake-flask method to determine solubility-pH relationships and identify instability triggers (e.g., hydrolysis at pH >8) .

- Statistical analysis : Apply multivariate analysis to correlate degradation rates with structural features (e.g., electron-withdrawing groups on the arylthio moiety) .

Q. How can structure-activity relationships (SAR) guide the design of analogs with improved target selectivity?

- Methodological Answer :

- Core modifications : Replace the p-tolylthio group with substituted benzothiazoles to enhance hydrophobic interactions with enzyme pockets .

- Piperazinone ring substitutions : Introduce tert-butoxymethyl groups (as in Evogliptin analogs) to improve metabolic stability .

- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for DPP-4 vs. off-target proteases .

Q. What quality-control criteria are critical for ensuring batch-to-batch consistency in academic-scale synthesis?

- Methodological Answer :

- Impurity profiling : Monitor residual solvents (e.g., DMF) via GC-MS and genotoxic impurities (e.g., alkyl halides) via LC-MS/MS .

- Polymorphism screening : Use DSC and PXRD to detect crystalline form variations that affect solubility .

- Stability-indicating methods : Validate HPLC methods per ICH Q2(R1) guidelines to quantify degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.